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molecular formula C17H17NO3 B3257271 6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one CAS No. 286434-74-0

6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one

Cat. No. B3257271
M. Wt: 283.32 g/mol
InChI Key: QCHXPWKMMAIKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846832B2

Procedure details

A mixture of 3-(diphenyl-phosphinoyl)-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one (1.49 g, 3.1 mmol) in THF (40 mL) containing a solution of sodium hydroxide (2.5 M, 12.4 mL, 30.8 mmol) was heated under reflux for 14 h. The solution was then cooled to RT and water (40 mL) added. The mixture was extracted with diethyl ether and the combined organic extracts washed with water and brine. The organic layer was then dried over sodium sulphate, filtered and evaporated. The residue was then purified by chromatography (SiO2, Hexane:Acetone 6:4) to afford the title product (661 mg, 76%) as a light yellow solid. MS m/e=283.2 (M).
Name
3-(diphenyl-phosphinoyl)-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)([CH:9]2[C:17]3[C:12](=[CH:13][C:14]([O:18][CH3:19])=[CH:15][CH:16]=3)[C:11](=[O:20])[N:10]2[CH2:21][C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)=O)C=CC=CC=1.[OH-].[Na+].O>C1COCC1>[CH3:19][O:18][C:14]1[CH:13]=[C:12]2[C:17]([CH2:9][N:10]([CH2:21][C:22]3[CH:23]=[CH:24][C:25]([O:28][CH3:29])=[CH:26][CH:27]=3)[C:11]2=[O:20])=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
3-(diphenyl-phosphinoyl)-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one
Quantity
1.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1N(C(C2=CC(=CC=C12)OC)=O)CC1=CC=C(C=C1)OC)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 h
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic extracts washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by chromatography (SiO2, Hexane:Acetone 6:4)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CN(C(C2=C1)=O)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 661 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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